N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit viral replication by incorporating into the nascent viral rna, inducing the termination or reduction of rna synthesis .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that nucleoside analogues, which this compound could be considered as, must be metabolized to become 5′-triphosphate molecules after entering the host cell to be active .
Result of Action
Indole derivatives have been found to have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound influences cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that some indole derivatives can inhibit viral replication , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or strong acids (e.g., sulfuric acid, H2SO4).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate the binding affinity and specificity of indole-based compounds to various receptors.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties . This compound may be explored for similar therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness: N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific sulfanyl linkage and acetamide group. This structure imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
Properties
IUPAC Name |
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1-14,24H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFFJYTCBPKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.